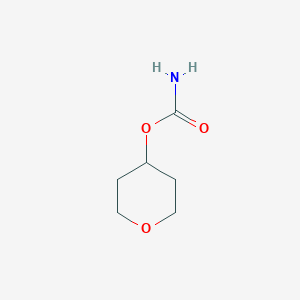

oxan-4-yl carbamate

Description

Oxan-4-yl carbamate refers to a class of carbamate derivatives where the carbamate group (-OCONH-) is attached to the 4-position of an oxane (tetrahydropyran) ring. This scaffold is chemically versatile, allowing for diverse substitutions on the oxane ring or carbamate nitrogen, which modulate physicochemical properties and biological activity. Examples include N-[4-(prop-2-en-1-yl)oxan-4-yl]carbamate (CAS 34637-22-4; MW 209.25) and tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate (CAS 863615-19-4; C₁₆H₂₃NO₄) . These compounds are frequently used in medicinal chemistry as intermediates or bioactive molecules due to their balanced lipophilicity and stereochemical flexibility.

Properties

IUPAC Name |

oxan-4-yl carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c7-6(8)10-5-1-3-9-4-2-5/h5H,1-4H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCPHGPMGDIHMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1795487-95-4 | |

| Record name | oxan-4-yl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxan-4-yl carbamate typically involves the reaction of tetrahydropyran-4-ol with an isocyanate or carbamoyl chloride under basic conditions. One common method includes the use of tetrahydropyran-4-ol and phenyl isocyanate in the presence of a base such as triethylamine, resulting in the formation of the desired carbamate product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2H-pyran-4-yl carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the tetrahydropyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.

Scientific Research Applications

Chemical Synthesis

Versatile Building Block

Oxan-4-yl carbamate serves as a crucial intermediate in organic synthesis. It is particularly valuable for the preparation of complex molecules, including:

- N-Boc-protected anilines

- Tetrasubstituted pyrroles

Its ability to undergo various chemical transformations enhances its utility in creating intricate molecular architectures. For instance, researchers have optimized synthesis processes using triethylamine in tetrahydrofuran, achieving high purity yields (74%) for further biological testing.

Biological Research

Mechanism of Action

The biological activity of this compound derivatives is largely attributed to their interactions with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with enzyme active sites, potentially inhibiting their activity. Furthermore, the hydroxymethyl group facilitates hydrogen bonding and other interactions that influence the compound's reactivity and biological efficacy.

Case Study: Anti-HIV Activity

A notable study explored the synthesis of aloperine derivatives from this compound, demonstrating significant anti-HIV activity. These derivatives effectively inhibited viral replication, underscoring the compound's potential in antiviral drug development.

Medicinal Chemistry

Therapeutic Applications

In medicinal chemistry, this compound is utilized to synthesize various derivatives with potential therapeutic applications. Its derivatives have been linked to:

- Anti-HIV activity

- Neuroprotective effects

- Antidepressant-like activity

These applications highlight the compound's significance in developing new pharmacological agents.

Industrial Applications

Material Development

In industrial settings, this compound is employed in developing new materials and chemical processes. Its unique structural features allow it to be integrated into various formulations and products, enhancing their performance characteristics.

Comparison with Related Compounds

The following table summarizes the characteristics and biological activities of this compound compared to similar compounds.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| tert-butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate | Structure | Potential neuroprotective effects |

| tert-butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate | Structure | Antidepressant-like activity |

| tert-butyl (4-bromobutyl)carbamate | Structure | Antimicrobial properties |

Mechanism of Action

The mechanism of action of oxan-4-yl carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target and context[3][3].

Comparison with Similar Compounds

Substituent Variations on the Oxane Ring

Key structural analogs differ in substituents at the oxane 4-position:

Comparison with Non-Oxane Carbamates

Oxan-4-yl carbamates are distinct from phenyl carbamates (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates) , which feature chlorinated phenyl rings. These phenyl derivatives exhibit higher lipophilicity (log k = 2.3–4.1 via HPLC) compared to oxan-4-yl analogs (log k ~1.8–2.5), impacting membrane permeability .

Physicochemical Properties

Lipophilicity and Solubility

Lipophilicity, measured via HPLC capacity factor (k), varies significantly:

| Compound Type | log k Range | Key Substituent Influence | |

|---|---|---|---|

| Oxan-4-yl carbamates | 1.8–2.5 | Polar groups (e.g., -OH) reduce log k | |

| Dichlorophenyl carbamates | 3.2–4.1 | Chlorine atoms increase hydrophobicity |

Oxan-4-yl derivatives generally exhibit moderate solubility in aqueous-organic solvents (e.g., DMSO), whereas halogenated phenyl carbamates require non-polar solvents .

Conformational Effects on Bioactivity

The cis-arrangement of the carbamate residue in oxan-4-yl derivatives enables a "hairpin"-like conformation, optimizing binding to enzyme active sites.

Regulatory Considerations

Structural modifications dictate regulatory status. For example, fentanyl carbamate (a Schedule I opioid analog) shares a carbamate backbone but incorporates a piperidine ring instead of oxane, highlighting how minor changes influence legal classification .

Biological Activity

Oxan-4-yl carbamate is a compound that has garnered interest in the fields of medicinal chemistry and drug discovery due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

This compound typically features an oxane (tetrahydrofuran) ring, which contributes to its chemical stability and reactivity. The presence of the carbamate functional group allows for various chemical transformations, including hydrolysis and nucleophilic substitution reactions. These properties are crucial for its biological interactions and potential pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit various enzymes involved in metabolic pathways. For instance, related carbamate derivatives have demonstrated inhibitory effects on acetylcholinesterase, an enzyme critical for neurotransmitter regulation .

- Receptor Modulation : The compound may interact with specific receptors, influencing signal transduction pathways. This interaction can lead to alterations in cellular responses, particularly in neuropharmacological contexts.

- Hydrolysis Products : The hydrolysis of the carbamate group can yield biologically active amines, which may exhibit distinct pharmacological properties compared to the parent compound.

Table 1: Biological Activity Summary of this compound Derivatives

| Compound Name | Biological Activity | Reference |

|---|---|---|

| tert-butyl N-(oxan-4-yl)carbamate | Enzyme inhibition (acetylcholinesterase) | |

| 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate | Receptor modulation | |

| tert-butyl N-(2-aminoethyl)-N-(oxan-4-yl)carbamate | Modulation of enzyme activity |

Case Study 1: Neuropharmacological Applications

A study evaluated the effects of this compound derivatives on central nervous system (CNS) activity. The findings indicated that certain derivatives could enhance neurotransmitter levels by inhibiting acetylcholinesterase activity, leading to improved cognitive function in animal models. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Study 2: Antibacterial Properties

In another investigation, this compound derivatives were tested for antibacterial activity against Gram-positive and Gram-negative bacteria. Results showed significant inhibition against Escherichia coli, with IC50 values comparable to standard antibiotics like ciprofloxacin and novobiocin. This highlights the potential of these compounds as novel antibacterial agents .

Research Findings

Recent computational studies have identified this compound derivatives as promising candidates for drug repurposing in cancer therapy. Molecular docking simulations revealed strong binding affinities to Akt-1, a key regulator in cancer cell survival pathways. These interactions suggest that oxan-4-yl carbamates could serve as allosteric inhibitors, offering new avenues for cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.